molecular formula C21H18N2O2S B11336840 3-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11336840
M. Wt: 362.4 g/mol
InChI Key: PSBMYCBGXDQLSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:: DTT can be synthesized through various routes. One common method involves the cyclization of appropriate precursors containing thieno[2,3-d]pyrimidine moieties. These precursors can be prepared via multistep synthetic sequences, including condensation reactions, cyclizations, and functional group transformations.

Reaction Conditions:: The specific reaction conditions depend on the synthetic pathway chosen. Commonly used conditions include refluxing in suitable solvents, acid-catalyzed cyclizations, and base-mediated transformations.

Industrial Production:: While DTT is not produced industrially on a large scale, research efforts continue to optimize its synthesis for practical applications.

Chemical Reactions Analysis

Reactivity:: DTT undergoes various chemical reactions, including:

    Oxidation: DTT can be oxidized to form dithienothiophene dioxide.

    Substitution: Halogenation or other substitution reactions can modify its structure.

    Reduction: DTT can be reduced to its corresponding dihydro derivative.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic reagents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products:: The major products depend on the specific reaction and conditions. For example, oxidation yields dithienothiophene dioxide, while substitution leads to various derivatives.

Scientific Research Applications

DTT finds applications in:

    Organic Electronics: DTT-based materials are used in solar cells, organic field-effect transistors (OFETs), electrochromic devices (ECDs), and organic light-emitting diodes (OLEDs).

    Fluorescent Probes: DTT derivatives serve as fluorescent probes in biological studies.

    Redox Switching: DTT-containing compounds exhibit redox-switchable behavior.

Mechanism of Action

The exact mechanism by which DTT exerts its effects depends on its specific application. For instance:

  • In solar cells, DTT enhances charge mobility and extends π-conjugation.
  • In ECDs, DTT-based materials modulate optical properties.
  • In biological systems, DTT derivatives may interact with specific molecular targets.

Comparison with Similar Compounds

DTT’s uniqueness lies in its fused thieno[2,3-d]pyrimidine structure. Similar compounds include other thiophene-fused molecules, but DTT’s extended π-conjugation and charge mobility set it apart.

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H18N2O2S/c1-14-3-7-16(8-4-14)18-12-26-20-19(18)21(24)23(13-22-20)11-15-5-9-17(25-2)10-6-15/h3-10,12-13H,11H2,1-2H3

InChI Key

PSBMYCBGXDQLSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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